Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate
Overview
Description
Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is a chemical compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This particular compound is characterized by its unique structure, which includes an ethyl ester group and a tetrahydrocarbazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate typically involves the Fischer indole synthesis. This method starts with the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions to form the indole ring. The resulting intermediate is then subjected to further reactions to introduce the ethyl ester group and complete the synthesis of the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the carbazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce alcohols
Scientific Research Applications
Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: It is used in the production of dyes, pigments, and other materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate and its derivatives involves interactions with various molecular targets and pathways. These compounds can bind to specific receptors or enzymes, modulating their activity and leading to the desired biological effects. For example, some derivatives may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A simpler analog without the ethyl ester group.
9-Ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid: A closely related compound with a carboxylic acid group instead of an ester.
Indole Derivatives: Compounds with similar indole or carbazole cores but different substituents and functional groups.
Uniqueness
Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the ethyl ester group and the tetrahydrocarbazole core allows for a wide range of chemical modifications and applications, making it a valuable compound in various research and industrial fields.
Biological Activity
Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, characterization, and biological effects based on various studies.
- Molecular Formula : CHNO
- Molecular Weight : 257.28 g/mol
- CAS Number : 354993-58-1
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The compound has been characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound:
- Antibacterial Activity : this compound has demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that the compound is more effective against Gram-positive bacteria such as Staphylococcus aureus compared to Gram-negative strains like Escherichia coli .
- Antifungal Activity : The compound also exhibits antifungal properties. It has shown effectiveness against various fungal strains, with a notable performance against Candida albicans and Aspergillus niger. The antifungal activity is attributed to its ability to disrupt fungal cell membranes .
Cytotoxicity
Research indicates that this compound possesses cytotoxic effects on cancer cell lines. In vitro studies have shown that it can induce apoptosis in human cancer cells such as HeLa (cervical cancer) and MCF7 (breast cancer). The IC50 values vary depending on the cell line but suggest a promising potential for further development as an anticancer agent .
The biological activities of this compound are believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis.
- Induction of Oxidative Stress : It may generate reactive oxygen species (ROS), leading to increased oxidative stress in cancer cells.
- Interference with Cell Signaling Pathways : Potential modulation of signaling pathways related to cell survival and apoptosis has been suggested .
Case Study 1: Antibacterial Efficacy
In a study published by MDPI, the antibacterial efficacy of various derivatives including this compound was evaluated using agar diffusion methods. Results showed that at a concentration of 100 µg/mL, the compound inhibited the growth of Staphylococcus aureus effectively with a zone of inhibition measuring 18 mm .
Case Study 2: Anticancer Properties
A recent investigation into the cytotoxic effects on MCF7 cells revealed that treatment with this compound resulted in a significant reduction in cell viability after 24 hours. Flow cytometry analysis indicated an increase in early apoptotic cells when treated with concentrations above 10 µM .
Summary Table of Biological Activities
Properties
IUPAC Name |
ethyl 8-oxo-5,6,7,9-tetrahydrocarbazole-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-2-19-15(18)9-6-7-12-11(8-9)10-4-3-5-13(17)14(10)16-12/h6-8,16H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEJFPZXFVDVBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC3=C2CCCC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337367 | |
Record name | Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5358-71-4 | |
Record name | Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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